Otenabant - 686344-29-6

Otenabant

Catalog Number: EVT-277898
CAS Number: 686344-29-6
Molecular Formula: C25H25Cl2N7O
Molecular Weight: 510.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Otenabant Hydrochloride is the salt of Otenabant, also known as CP-945,598, a drug which acts as a potent and highly selective CB1 antagonist. It was developed by Pfizer for the treatment of obesity, but development for this application has been discontinued following the problems seen during clinical use of the similar drug rimonabant.
Molecular Structure Analysis

Otenabant is characterized by a central purine ring system substituted at positions 6, 8, and 9. [, , ] The 6-position is occupied by a piperidine ring, which allows for further derivatization to modulate its pharmacological properties. [, ] The 8- and 9-positions bear substituted phenyl rings, crucial for interacting with the CB1 receptor binding site. []

Mechanism of Action

Otenabant exerts its effects by acting as an inverse agonist of the CB1 receptor. [, , , , , ] Unlike neutral antagonists that block the binding of agonists without affecting the receptor's basal activity, inverse agonists reduce the receptor's constitutive activity, pushing it into an inactive state. [, ] This mechanism distinguishes Otenabant from other CB1 antagonists and contributes to its unique pharmacological profile. [, ]

Physical and Chemical Properties Analysis

Otenabant is an orally bioavailable compound, although its specific physicochemical properties, such as solubility, logP, and metabolic stability, are not explicitly detailed in the provided literature. [] It is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, which can influence its pharmacokinetic profile and potential drug-drug interactions. [, ]

Applications

Otenabant's potential as a peripherally selective CB1 antagonist has garnered significant interest in scientific research. [, , ] By targeting CB1 receptors located outside the CNS, researchers aim to harness the therapeutic benefits of CB1 antagonism while minimizing CNS-related side effects. [, , , ]

Studying Metabolic Disorders

The endocannabinoid system, particularly the CB1 receptor, plays a role in regulating energy balance, food intake, and lipid metabolism. [, ] Otenabant's ability to antagonize CB1 receptors has been investigated for its potential in treating metabolic disorders such as obesity, metabolic syndrome, and diabetes. [, ]

CB1 receptors are expressed in the liver and have been implicated in the development of liver steatosis, fibrosis, and cirrhosis. [, ] Otenabant's potential to ameliorate liver damage by blocking CB1 signaling has been explored in preclinical models of liver diseases. [, ]

Emerging evidence suggests a potential connection between the cannabinoid system and cancer development. [] Otenabant's ability to modulate CB1 signaling has led to investigations of its potential in influencing the growth and progression of certain cancer types, such as B-cell lymphoma. []

Future Directions

Developing Peripherally Selective CB1 Antagonists

The search for peripherally selective CB1 antagonists with improved safety profiles remains an active area of research. [, , , ] Future studies could focus on developing Otenabant analogs or novel compounds with enhanced peripheral selectivity and reduced CNS penetration. [, , ]

A deeper understanding of the specific roles of peripheral CB1 receptors in various diseases is crucial for developing targeted therapies. [, , ] Future research could focus on elucidating the mechanisms by which Otenabant exerts its effects in specific disease models. [, , ]

The endocannabinoid system interacts with other physiological systems, including the immune and nervous systems. [, ] Future research could focus on understanding how Otenabant's modulation of CB1 signaling affects these interactions, potentially uncovering novel therapeutic avenues. [, ]

Rimonabant (SR141716A)

    Compound Description: Rimonabant is an inverse agonist of the cannabinoid receptor type 1 (CB1) that was clinically approved for weight control but later withdrawn due to psychiatric side effects. [, , ] It serves as a reference point for developing peripherally selective CB1 antagonists to avoid the central nervous system (CNS)-related side effects. [, ]

    Relevance: Similar to Otenabant, Rimonabant is a CB1 antagonist/inverse agonist that showed efficacy in treating obesity but caused adverse CNS side effects. [, , ] The development of peripherally selective CB1 antagonists aims to replicate the therapeutic benefits of Otenabant and Rimonabant while minimizing their adverse effects. [, ]

Taranabant

    Compound Description: Taranabant is another CB1 receptor antagonist/inverse agonist that was investigated in clinical trials. [] It also faced challenges due to CNS-related side effects. []

    Relevance: Like Otenabant, Taranabant exemplifies the challenges in developing CB1 antagonists without significant CNS penetration and related adverse effects. [] These examples highlight the need for peripherally selective CB1 antagonists. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 represents a new class of benzhydryl piperazine analogs that act as CB1 inverse agonists. [] It exhibits similar efficacy to Rimonabant in antagonizing CB1 activity but possesses a distinct chemical scaffold, offering potential for developing peripherally acting agents with fewer side effects. []

    Relevance: While sharing the CB1 inverse agonist activity with Otenabant, LDK1229 provides a different structural starting point. [] Exploring such distinct scaffolds could be beneficial in the search for peripherally selective CB1 antagonists with improved safety profiles compared to Otenabant. []

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)

    Compound Description: LDK1203 is an analog of LDK1229, featuring an alkyl group substitution on the piperazine ring. [] It exhibits comparable CB1 binding affinity, indicating the potential for structural modifications in this region. []

    Relevance: The structural similarity to LDK1229 and its demonstrated CB1 binding suggest that LDK1203 and its analogs could be valuable for exploring structure-activity relationships (SAR) around the benzhydryl piperazine scaffold, potentially leading to compounds with improved selectivity for peripheral CB1 receptors compared to Otenabant. []

1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

    Compound Description: LDK1222, another analog of LDK1229, incorporates a tosyl group substitution on the piperazine ring. [] Like LDK1203, it displays comparable CB1 binding affinity, further supporting the potential for modifications in this region to fine-tune activity and selectivity. []

    Relevance: The structural variations in LDK1222, compared to Otenabant and other related compounds, provide valuable insights into the SAR of CB1 antagonists. [] This knowledge can guide the development of novel compounds with potentially improved peripheral selectivity and reduced CNS-related side effects. []

N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide (Compound 9)

    Compound Description: Compound 9 represents a peripherally selective diphenyl purine analog of Otenabant, developed to minimize CNS penetration and associated side effects. [] It exhibits potent CB1 receptor antagonism, high selectivity for CB1 over CB2 receptors, and minimal efficacy in tests assessing central effects of Δ(9)-tetrahydrocannabinol. []

    Relevance: As a peripherally selective analog of Otenabant, Compound 9 directly addresses the limitations of Otenabant's CNS penetration. [] Its pharmacological profile demonstrates the potential for developing diphenyl purine-based CB1 antagonists with reduced CNS-related side effects. []

Surinabant

    Compound Description: Surinabant is a CB1 receptor antagonist/inverse agonist. []

    Relevance: Similar to Otenabant, Surinabant is a CB1 antagonist/inverse agonist, highlighting the diversity of chemical structures that can be employed to target the CB1 receptor. []

Rosonabant

    Compound Description: Rosonabant is a CB1 receptor antagonist/inverse agonist. []

    Relevance: Similar to Otenabant, Rosonabant is a CB1 antagonist/inverse agonist, highlighting the diversity of chemical structures that can be employed to target the CB1 receptor. []

SLV-319

    Compound Description: SLV-319 is a CB1 receptor antagonist/inverse agonist. []

    Relevance: Similar to Otenabant, SLV-319 is a CB1 antagonist/inverse agonist, highlighting the diversity of chemical structures that can be employed to target the CB1 receptor. []

AVE1625

    Compound Description: AVE1625 is a CB1 receptor antagonist/inverse agonist. []

    Relevance: Similar to Otenabant, AVE1625 is a CB1 antagonist/inverse agonist, highlighting the diversity of chemical structures that can be employed to target the CB1 receptor. []

V24343

    Compound Description: V24343 is a CB1 receptor antagonist/inverse agonist. []

    Relevance: Similar to Otenabant, V24343 is a CB1 antagonist/inverse agonist, highlighting the diversity of chemical structures that can be employed to target the CB1 receptor. []

12. Atazanavir* Compound Description: Atazanavir is a drug primarily metabolized by CYP3A. [, , ] It shows significant metabolism by CYP3A5, making it relevant to understanding CYP3A5's role in drug metabolism. [, , ]* Relevance: Like Otenabant, Atazanavir is metabolized by CYP3A, particularly CYP3A5. [, , ] This shared metabolic pathway highlights the importance of considering CYP3A5 polymorphisms in the context of drug interactions and individualized treatment approaches for both drugs. [, , ]

Vincristine

  • Compound Description: Vincristine is a drug primarily metabolized by CYP3A. [, , ] Research indicates significant metabolism by CYP3A5. [, , ]
  • Relevance: Vincristine's shared metabolic pathway with Otenabant, specifically involving CYP3A5, emphasizes the potential for drug interactions and the need for personalized medicine strategies considering individual CYP3A5 expression levels. [, , ]

Midazolam

  • Compound Description: Midazolam is a drug primarily metabolized by CYP3A. [, , ] It serves as a probe substrate for CYP3A activity. [, , ] Studies highlight its significant metabolism by CYP3A5. [, , ]
  • Relevance: The use of Midazolam as a probe substrate for CYP3A activity, combined with its significant metabolism by CYP3A5, makes it valuable in assessing potential drug interactions involving Otenabant, particularly in individuals with varying CYP3A5 expression levels. [, , ]

Vardenafil

  • Compound Description: Vardenafil is a drug primarily metabolized by CYP3A. [, , ] Studies demonstrate significant metabolism by CYP3A5. [, , ]
  • Relevance: Similar to Otenabant, Vardenafil exhibits substantial metabolism by CYP3A5, underlining the need to consider this enzyme's genetic variability when evaluating potential drug interactions and individual treatment responses. [, , ]

Verapamil

  • Compound Description: Verapamil is a drug primarily metabolized by CYP3A. [, , ] It shows significant metabolism by CYP3A5, making it relevant in understanding CYP3A5-mediated drug interactions. [, , ]
  • Relevance: Verapamil shares a common metabolic pathway with Otenabant, involving CYP3A5. [, , ] This emphasizes the potential for pharmacokinetic interactions between these drugs, particularly in individuals with varying CYP3A5 expression. [, , ]

Tacrolimus

  • Compound Description: Tacrolimus is a drug primarily metabolized by CYP3A. [, , ] Research indicates significant metabolism by CYP3A5, highlighting its relevance in understanding CYP3A5-mediated drug interactions. [, , ]
  • Relevance: Tacrolimus's substantial metabolism by CYP3A5, similar to Otenabant, draws attention to the importance of CYP3A5 genotyping in predicting potential drug interactions and optimizing individual drug dosages. [, , ]

18. Alprazolam* Compound Description: Alprazolam is a drug primarily metabolized by CYP3A. [] Studies demonstrate significant metabolism by CYP3A5. []* Relevance: Alprazolam's substantial metabolism by CYP3A5, similar to Otenabant, draws attention to the importance of CYP3A5 genotyping in predicting potential drug interactions and optimizing individual drug dosages. []

19. Tamoxifen* Compound Description: Tamoxifen is a drug primarily metabolized by CYP3A. [] Studies demonstrate significant metabolism by CYP3A5. []* Relevance: Tamoxifen's substantial metabolism by CYP3A5, similar to Otenabant, draws attention to the importance of CYP3A5 genotyping in predicting potential drug interactions and optimizing individual drug dosages. []

20. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines* Compound Description: This chemical class encompasses a series of analogs developed from the Otenabant scaffold. [] These compounds feature functional groups at the 4-position of the piperidine ring, aiming to enhance peripheral selectivity and reduce CNS penetration. [] A key example is compound 38, a potent and peripherally selective inverse agonist of hCB1, demonstrating efficacy in blocking alcohol-induced liver steatosis in mice. []* Relevance: These functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines, derived from the Otenabant scaffold, represent a direct effort to improve upon Otenabant's pharmacological profile. [] By exploring modifications at the 4-position of the piperidine ring, researchers aim to create compounds with enhanced peripheral selectivity, potentially reducing CNS-related side effects associated with Otenabant. []

Properties

CAS Number

686344-29-6

Product Name

Otenabant

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide

Molecular Formula

C25H25Cl2N7O

Molecular Weight

510.4 g/mol

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N

SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N

Solubility

Soluble in DMSO

Synonyms

1-(9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl)-4-ethylaminopiperidine-4-carboxylic acid amide
CP 945598
CP-945598
CP945598

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.